5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione
Overview
Description
5-(piperidin-1-ylsulfonyl)indoline-2,3-dione is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the indoline-2,3-dione derivatives, which are known for their diverse biological activities. The presence of the piperidin-1-ylsulfonyl group enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione typically involves the following steps:
Formation of Indoline-2,3-dione Core: The indoline-2,3-dione core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable reagent such as phosgene or triphosgene.
Introduction of Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group is introduced via a sulfonylation reaction. This involves reacting the indoline-2,3-dione core with piperidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(piperidin-1-ylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or indole derivatives.
Substitution: The piperidin-1-ylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Indoline or indole derivatives.
Substitution: Various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it can inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)piperidin-1-ylsulfonyl)indoline-2,3-dione: Known for its antiviral activity.
5-(methylthiazol-2-ylidene)hydrazineylidene)indolin-2-one: Exhibits prominent antiviral activities as HIV reverse transcriptase inhibitors.
Uniqueness
5-(piperidin-1-ylsulfonyl)indoline-2,3-dione stands out due to its unique combination of the indoline-2,3-dione core and the piperidin-1-ylsulfonyl group, which enhances its pharmacological properties and broadens its range of applications.
Properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIWPMEKYVTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399501 | |
Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329905-79-5 | |
Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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